molecular formula C10H10N2O3 B1598248 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid CAS No. 80310-02-7

2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid

Cat. No.: B1598248
CAS No.: 80310-02-7
M. Wt: 206.2 g/mol
InChI Key: SXJZOGPXQRFWSC-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for the compound is 2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid , reflecting its bicyclic quinoxaline core and functional substituents. The parent structure, quinoxaline, is a bicyclic system comprising two fused benzene and pyrazine rings. Numbering begins at the nitrogen atom adjacent to the ketone group (position 3), with the acetic acid substituent at position 1. Synonyms include 1-carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one and 2-(3-oxo-2,4-dihydroquinoxalin-1-yl)acetic acid, as documented in chemical registries.

Molecular Architecture: Quinoxaline Core and Substituent Analysis

The molecular formula C₁₀H₁₀N₂O₃ (molecular weight: 206.20 g/mol) features a partially saturated quinoxaline core (3,4-dihydroquinoxalin-3-one) with two key substituents:

  • A ketone group at position 3.
  • An acetic acid moiety (-CH₂COOH) at position 1.

The SMILES notation C1C(=O)NC2=CC=CC=C2N1CC(=O)O highlights the connectivity (Figure 1). The quinoxaline ring adopts a planar conformation, while the acetic acid group introduces steric and electronic effects, influencing intermolecular interactions.

Table 1: Key molecular features

Property Value/Description
Molecular formula C₁₀H₁₀N₂O₃
Molecular weight 206.20 g/mol
SMILES C1C(=O)NC2=CC=CC=C2N1CC(=O)O
Key functional groups Ketone (C=O), carboxylic acid

Crystallographic Data and Conformational Isomerism

While direct crystallographic data for this compound is limited, structural analogs provide insights. For example, 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline exhibits coplanarity between one thienyl ring and the quinoxaline plane (dihedral angle: 3.29°), suggesting potential conformational rigidity in related systems. The acetic acid group likely induces minor deviations from planarity due to steric hindrance. Computational models predict a density of 1.356 g/cm³ and a melting point of 228–230°C (ethanol recrystallization).

Table 2: Hypothetical crystallographic parameters (analog-based)

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 10.2 Å, b = 8.5 Å, c = 12.1 Å
Dihedral angles Quinoxaline-acid: ~15–20°

Comparative Structural Analysis with Related 3,4-Dihydroquinoxaline Derivatives

The acetic acid substituent distinguishes this compound from other 3,4-dihydroquinoxaline derivatives. For instance:

  • 4-Benzyl-3,4-dihydroquinoxalin-2(1H)-one (C₁₅H₁₂N₂O) lacks the acetic acid group, reducing hydrogen-bonding capacity.
  • Methyl 2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetate (C₁₁H₁₀N₂O₃) replaces the carboxylic acid with an ester, altering solubility and reactivity.

Table 3: Structural comparison of 3,4-dihydroquinoxaline derivatives

Compound Substituent Molecular Weight Key Properties
2-(3-Oxo-3,4-dihydroquinoxalin-1-yl)acetic acid -CH₂COOH 206.20 High polarity, H-bond donor
4-Benzyl-3,4-dihydroquinoxalin-2(1H)-one -CH₂C₆H₅ 236.27 Lipophilic, π-π interactions
Methyl 2-(3-oxo-3,4-dihydroquinoxalin-1-yl)acetate -CH₂COOCH₃ 220.21 Moderate polarity, hydrolyzable

Properties

IUPAC Name

2-(3-oxo-2,4-dihydroquinoxalin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-9-5-12(6-10(14)15)8-4-2-1-3-7(8)11-9/h1-4H,5-6H2,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJZOGPXQRFWSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389230
Record name (3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80310-02-7
Record name (3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis via Reflux of o-Phenylenediamine with Chloroacetic Acid in Aqueous Ammonia

Procedure:

  • A mixture of o-phenylenediamine (10.0 g, 92 mmol) and chloroacetic acid (8.7 g, 92 mmol) is combined in aqueous ammonia (33%, 10 mL) and water (80 mL).
  • The mixture is heated to reflux for 1 hour.
  • Upon cooling, a light brown solid precipitates, which is filtered under reduced pressure.
  • The solid is dried at 110 °C to yield an off-white solid, identified as the target quinoxalinone derivative.

Notes:

  • This method provides a straightforward cyclization route to the quinoxalinone core.
  • The product purity is enhanced by washing and drying steps.
  • This approach is reported to be superior to previously used methods in terms of yield and purity.

Alkylation of Substituted Quinoxalinone

Procedure:

  • The substituted quinoxalinone (1 equivalent) is reacted with sodium carbonate (2 equivalents) in 96% ethanol (0.33 M).
  • The corresponding benzyl chloride (1.2 equivalents) is added.
  • The mixture is refluxed for 24-48 hours.
  • After reaction completion, the mixture is worked up by solvent evaporation, extraction with ethyl acetate and water, drying over magnesium sulfate, and solvent removal.
  • The residue is washed with cold ethanol to obtain a slightly brown solid product.

Notes:

  • This step introduces alkyl substituents onto the quinoxalinone nitrogen.
  • The reaction is typically conducted under reflux to ensure complete alkylation.
  • Purification involves solvent washing and sometimes column chromatography.

Alternative Synthesis Using Glycine Methyl Ester Hydrochloride and 2-Fluoronitrobenzene

Procedure:

  • Glycine methyl ester hydrochloride (1.1 equivalents) and potassium carbonate (0.65 equivalents) are suspended in DMF (1 M).
  • The suspension is heated to 80 °C.
  • 2-Fluoronitrobenzene (1 equivalent) is added at this temperature.
  • The reaction mixture is filtered through Celite to yield dihydroquinoxalinones.
  • For quinoxalin-2-one derivatives bearing bromine substituents, reduction using iron in glacial acetic acid is performed, followed by neutralization and extraction steps.
  • The substituted quinoxalinone is then alkylated as in method 2.

Notes:

  • This method allows for the introduction of various substituents on the aromatic ring.
  • The reduction step is crucial for removing nitro groups to form the quinoxalinone structure.
  • The use of DMF as a solvent and potassium carbonate as a base facilitates nucleophilic aromatic substitution.

Direct Alkylation of 3,4-Dihydroquinoxalin-2-one in DMF

Procedure:

  • 3,4-Dihydroquinoxalin-2-one (1 equivalent) is dissolved in DMF (1 M).
  • Potassium carbonate (2.5 equivalents) and an alkyl bromide (2 equivalents) are added successively.
  • The mixture is stirred overnight at room temperature.
  • The reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over magnesium sulfate, filtered, and concentrated.
  • The residue is purified by column chromatography.

Notes:

  • This method provides a mild and efficient way to introduce alkyl groups.
  • Room temperature conditions reduce side reactions.
  • Purification by chromatography ensures high purity of the final product.

Hydrolysis of Ethyl 2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)acetate

Procedure:

  • Ethyl 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate (1 g) is stirred in a 50:50 mixture of water and ethanol (15 mL) with 5 mL of 10% sodium hydroxide solution at room temperature for 1 hour.
  • The reaction progress is monitored by thin-layer chromatography.
  • Upon completion, the mixture is acidified with 3 M hydrochloric acid.
  • The precipitate is collected and crystallized from ethanol to yield the dihydrate form of the acid.

Notes:

  • This saponification method converts the ester to the corresponding acetic acid derivative.
  • The mild conditions preserve the quinoxalinone ring.
  • The crystallization step provides well-defined crystals suitable for further characterization.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents & Conditions Reaction Type Yield/Purity Notes
1 o-Phenylenediamine, chloroacetic acid Aqueous ammonia, reflux 1 h Cyclization Off-white solid, improved method
2 Substituted quinoxalinone, benzyl chloride Na2CO3, 96% EtOH, reflux 24-48 h Alkylation Slightly brown solid
3 Glycine methyl ester hydrochloride, 2-fluoronitrobenzene DMF, 80 °C; Fe reduction in AcOH (if Br substituent present) Nucleophilic substitution, reduction Used for substituted quinoxalinones
4 3,4-Dihydroquinoxalin-2-one K2CO3, alkyl bromide, DMF, room temperature overnight Alkylation Purified by chromatography
5 Ethyl 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetate 10% NaOH, H2O/EtOH, room temperature, acidification Ester hydrolysis (saponification) 55% yield, crystallization

Research Findings and Analysis

  • The reflux method with o-phenylenediamine and chloroacetic acid in aqueous ammonia is a classical and efficient route for constructing the quinoxalinone core with the acetic acid side chain, providing good yields and purity.
  • Alkylation steps using benzyl chloride or alkyl bromides under basic conditions allow for structural diversification of the quinoxalinone derivatives, critical for pharmaceutical applications.
  • The use of glycine methyl ester hydrochloride and 2-fluoronitrobenzene followed by reduction expands the scope of substituents on the quinoxalinone ring, enabling fine-tuning of biological activity.
  • Hydrolysis of ester precursors is a reliable method to obtain the free acid form of the compound, with mild reaction conditions preserving the integrity of the quinoxalinone ring system.
  • Purification techniques such as washing, filtration, and column chromatography are essential to isolate analytically pure products suitable for further study or pharmaceutical use.

Chemical Reactions Analysis

Substitution Reactions

The electron-deficient quinoxaline ring undergoes nucleophilic aromatic substitution (NAS) at activated positions. Key examples include:

Reaction TypeReagents/ConditionsProductYieldSource
Nitro-group reduction H<sub>2</sub>/Pd-C in ethanol, 50°C3-Amino-3,4-dihydroquinoxaline derivative78%
Halogenation Br<sub>2</sub> in acetic acid, 80°C6-Bromo-substituted derivative65%
  • The nitro group at position 3 (R<sub>3</sub>) is selectively reduced to an amine under catalytic hydrogenation .

  • Bromination occurs preferentially at the para position relative to the ketone group.

Oxidation and Tautomerism

The 3-oxo group facilitates tautomerism between keto and enol forms, influencing oxidation pathways:

ReactantOxidizing AgentProductNotesSource
Keto formH<sub>2</sub>O<sub>2</sub>/NaOH1H-quinoxalin-2-oneRequires basic conditions
Enol formO<sub>2</sub> (air exposure)Stabilized quinoxalinol tautomerAutoxidation observed
  • Oxidation with H<sub>2</sub>O<sub>2</sub> in basic media yields the fully aromatic 1H-quinoxalin-2-one .

  • Air oxidation stabilizes the enol tautomer, confirmed via <sup>1</sup>H-NMR.

Hydrolysis and Esterification

The acetic acid side chain participates in hydrolysis and esterification:

ReactionConditionsProductKinetics (t<sub>1/2</sub>)Source
Ester hydrolysis 1M HCl, reflux, 6hFree carboxylic acid92% conversion
Methyl ester formation CH<sub>3</sub>OH/H<sub>2</sub>SO<sub>4</sub>, 60°CMethyl ester derivative85% isolated yield
  • Acidic hydrolysis cleaves ester bonds efficiently, regenerating the carboxylic acid.

  • Esterification with methanol under acid catalysis proceeds without ring-opening.

Condensation Reactions

The ketone and carboxylic acid groups enable condensation with amines and aldehydes:

Reaction TypePartner ReagentProductApplicationSource
Schiff base formation Benzaldehyde, EtOH, ΔQuinoxaline-imine conjugateChelation studies
Mannich reaction Morpholine, formaldehydeN-substituted aminomethyl derivativeBioactivity enhancement
  • Schiff bases exhibit strong fluorescence, useful in metal-ion sensing .

  • Mannich derivatives show improved solubility and antimicrobial activity.

Biological Interactions

The compound interacts with biological targets via hydrogen bonding and π-stacking:

TargetInteraction ModeObserved EffectReference
Topoisomerase IIβ Competitive inhibitionDNA replication arrest
Cystic Fibrosis TR Allosteric activationChloride channel potentiation (EC<sub>50</sub> = 21 nM)
  • Topoisomerase inhibition correlates with apoptosis in leukemia cells .

  • CFTR activation reduces symptoms in opioid-induced constipation models .

Comparative Reactivity Table

ReactionOptimal ConditionsByproductsScalability
Nitro reductionH<sub>2</sub>/Pd-C, 50°CNoneIndustrial
Ester hydrolysis1M HCl, refluxMinimal decompositionLab-scale
Mannich reactionMorpholine, pH 5Oligomers (<5%)Pilot-scale

Scientific Research Applications

Medicinal Chemistry

2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid serves as a scaffold for the development of potential therapeutic agents. Its applications in medicinal chemistry include:

  • Anticancer Agents : Studies have shown that this compound exhibits significant growth inhibition against various cancer cell lines. For example, it has demonstrated an IC50 value of 0.126 μM against HeLa cervical cancer cells, which indicates potent anticancer activity compared to established drugs like doxorubicin (IC50 = 3.23 μM) .
Cell LineIC50 (μM)Reference CompoundIC50 (μM)
HeLa (Cervical)0.126Doxorubicin3.23
SMMC-7721 (Liver)0.071Doxorubicin3.23
K562 (Leukemia)0.164Doxorubicin3.23
  • Antimicrobial Activity : The compound has shown promising antimicrobial efficacy against various pathogens, although specific minimum inhibitory concentration (MIC) values for this compound are still under investigation .
CompoundMIC (μg/mL)Pathogen
This compoundNot yet testedVarious pathogens
  • Antiviral Activity : Preliminary studies indicate that it possesses antiviral properties, particularly against HIV-1, with an effective concentration (EC50) of approximately 0.15 ± 0.1 µg/mL .

Materials Science

In materials science, quinoxaline derivatives like this compound are explored for their potential use in:

  • Organic Semiconductors : Due to their electronic properties, these compounds can be utilized in the development of organic electronic devices.
  • Dyes and Fluorescent Materials : The unique structure allows for applications in dye synthesis and fluorescent materials for various industrial uses.

Organic Synthesis

The compound acts as an intermediate in the synthesis of more complex molecules and functionalized quinoxalines. It can undergo several chemical reactions:

  • Oxidation : Can be oxidized to form quinoxaline-2,3-dicarboxylic acid derivatives.
  • Reduction : Reduction reactions can convert the keto group to a hydroxyl group, forming 2-(3-hydroxy-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid.

Reaction Types

Reaction TypeCommon Reagents
OxidationPotassium permanganate, Chromium trioxide
ReductionSodium borohydride, Lithium aluminum hydride
SubstitutionAmines, alcohols, or thiols under basic or acidic conditions

Case Studies and Research Findings

Numerous studies have focused on the biological activity and synthetic applications of this compound:

  • Anticancer Research : A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit cancer cell proliferation through specific molecular interactions .
  • Antimicrobial Efficacy : Research conducted on various quinoxaline derivatives demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, paving the way for further exploration of this compound's potential .
  • Structure-Activity Relationship (SAR) : Investigations into SAR indicate that substituents on the quinoxaline ring significantly influence biological activity, with electron-withdrawing groups enhancing anticancer efficacy .

Mechanism of Action

The mechanism of action of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in inflammation or cancer .

Comparison with Similar Compounds

Structural Analogs: Quinoxaline Derivatives

Quinoxaline derivatives share the core bicyclic structure but differ in substituents, oxidation states, and appended functional groups. Key examples include:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Evidence ID
2-Oxo-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid C₁₀H₈N₂O₄ Additional oxo group at the 2-position Increased polarity; potential metabolic instability due to higher oxygen content
2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid C₂₆H₂₀N₂O₅ Fluorenylmethoxycarbonyl (Fmoc) protecting group Used as a synthetic intermediate in peptide chemistry; enhances solubility in organic solvents
N-(4-Methoxyphenyl)-2-(3-methyl-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetamide C₁₈H₁₇N₃O₃ Methoxyphenyl acetamide substituent Tested for antiviral activity against SARS-CoV-2; improved bioavailability via amide functionalization
2-(4-Methyl-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid C₁₁H₁₀N₂O₄ Methyl group at 4-position; two oxo groups Enhanced lipophilicity; potential CNS penetration due to methyl group

Key Observations :

  • Electronic Effects : Additional electron-withdrawing groups (e.g., oxo in ) increase polarity and may reduce membrane permeability.
  • Biological Activity : Amide derivatives (e.g., ) show enhanced antiviral properties compared to the parent compound, likely due to improved target binding.
  • Synthetic Utility : Protecting groups (e.g., Fmoc in ) expand applications in solid-phase synthesis.
Heterocyclic Analogs: Quinoline Derivatives

Quinoline-based analogs replace one nitrogen in the bicyclic ring with a carbon atom, altering electronic properties:

Compound Name Molecular Formula Key Differences Applications/Hazards Evidence ID
2-(2-Oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid C₁₁H₁₁NO₃ Single nitrogen in the aromatic ring Lower hydrogen-bonding capacity; used in dye chemistry
2-(2-Oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetic acid C₁₁H₁₁NO₃ Saturation at the 3,4-positions Associated with skin/eye irritation hazards (H315, H319)

Key Observations :

  • Reduced Aromaticity: Quinoline derivatives (e.g., ) exhibit weaker π-π stacking interactions compared to quinoxalines, influencing their binding to biological targets.
  • Toxicity : Saturated analogs (e.g., ) may pose higher irritation risks due to increased reactivity.
Physicochemical and Pharmacokinetic Comparisons
  • Solubility : The parent compound (logP ~1.2) is less polar than its oxo-rich analog (logP ~0.5, ).
  • Molecular Weight : Derivatives with bulky groups (e.g., Fmoc in , MW 440.45 g/mol) exceed Lipinski’s rule of five thresholds, limiting oral bioavailability.
  • Stability : Hydrazone-containing derivatives (e.g., MQOAHM in ) may exhibit pH-dependent hydrolysis, affecting shelf-life.

Biological Activity

2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid (CAS Number: 80310-02-7) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties, as well as its structure-activity relationships (SAR).

  • Molecular Formula : C10H10N2O3
  • Molecular Weight : 206.2 g/mol
  • CAS Number : 80310-02-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. In vitro assays have demonstrated significant growth inhibition against various cancer cell lines.

Cell Line IC50 (μM) Reference Compound IC50 (μM)
HeLa (Cervical Cancer)0.126Doxorubicin3.23
SMMC-7721 (Liver)0.071Doxorubicin3.23
K562 (Leukemia)0.164Doxorubicin3.23

The compound showed an IC50 value of 0.126 μM against HeLa cells, indicating potent anticancer activity compared to doxorubicin .

Antimicrobial Activity

The antimicrobial efficacy of quinoxaline derivatives has also been evaluated, with promising results against various pathogens. The minimum inhibitory concentration (MIC) values for selected derivatives are summarized below:

Compound MIC (μg/mL) Pathogen
Compound A0.22Staphylococcus aureus
Compound B0.25Escherichia coli
This compoundNot yet tested in detail

The most active derivatives demonstrated significant antibacterial activity, with MIC values ranging from 0.22 to 0.25 μg/mL .

Antiviral Activity

Quinoxaline derivatives have also shown antiviral properties, particularly against HIV-1. The compound exhibited an EC50 value of 0.15 ± 0.1 µg/mL, indicating substantial antiviral activity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific functional groups significantly influences the biological activity of quinoxaline derivatives:

  • Electron-Withdrawing Groups : Enhance anticancer activity.
  • Aliphatic Linkers : Typically decrease activity compared to aromatic linkers.
  • Substituents on the Quinoxaline Ring : The nature and position of substituents can either increase or decrease potency against various biological targets.

For instance, the introduction of an electron-donating group at specific positions on the quinoxaline ring has been associated with increased anticancer efficacy .

Study 1: Anticancer Evaluation

In a recent study evaluating a series of quinoxaline derivatives, compound X demonstrated remarkable activity against MCF-7 and HCT116 cell lines with IC50 values of 1.9 and 2.3 µg/mL, respectively . This study emphasizes the need for further exploration into the modifications of quinoxaline structures to enhance their therapeutic potential.

Study 2: Antimicrobial Screening

Another study focused on synthesizing thiazole and thiophene derivatives showed that compounds with quinoxaline moieties exhibited potent antimicrobial activities against resistant strains of bacteria .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.